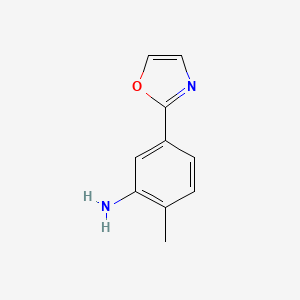

2-Methyl-5-(1,3-oxazol-2-yl)aniline

Description

Significance of Heterocyclic Frameworks in Organic Synthesis and Materials Science

Heterocyclic frameworks are integral to the synthesis of numerous organic compounds. openaccessjournals.com Their unique structures allow for a wide range of chemical modifications, making them invaluable in creating new materials with specific properties. numberanalytics.com In materials science, heterocyclic compounds are crucial for developing conducting polymers, and materials for optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com The ability to fine-tune the electronic and optical properties of these materials through molecular design is a key area of research. numberanalytics.com

Academic Context of Aniline (B41778) and Oxazole (B20620) Moieties in Molecular Design

Aniline and its derivatives are important structural motifs in medicinal chemistry. The aniline moiety is a key component in a variety of pharmacologically active compounds. nih.gov Similarly, the oxazole ring, a five-membered heterocycle with one nitrogen and one oxygen atom, is found in numerous natural products and synthetic molecules with diverse biological activities. nih.gov Oxazoles are considered a "prime skeleton" for drug discovery due to their ability to interact with a wide range of biological receptors and enzymes. nih.gov The combination of aniline and oxazole moieties in a single molecule creates a scaffold with significant potential for the development of new functional materials and therapeutic agents.

Research Landscape of 2-Methyl-5-(1,3-oxazol-2-yl)aniline and Related Structural Analogs

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| CAS Number | 122690575 |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICYPUCSKRAKDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249267-24-0 | |

| Record name | 2-methyl-5-(1,3-oxazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 5 1,3 Oxazol 2 Yl Aniline and Its Derivatives

Classical and Contemporary Approaches to 1,3-Oxazole Ring Formation

The 1,3-oxazole ring is a five-membered heterocycle containing oxygen and nitrogen atoms, which is a common structural motif in many biologically active compounds. nih.gov Its synthesis has been a subject of extensive research, leading to a diverse array of methodologies.

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the joining of two or more molecules to form a ring, typically with the elimination of a small molecule like water.

One of the most established methods is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of α-acylamino ketones. pharmaguideline.com This biomimetic approach is a versatile route to 2,5-disubstituted oxazoles. researchgate.net Another classical approach involves the reaction of α-halo ketones with primary amides. pharmaguideline.com

More contemporary methods have expanded the scope of cyclocondensation. For instance, microwave-assisted cyclocondensation of oximes with acyl chlorides provides an efficient pathway to oxazoles, with the microwave irradiation significantly accelerating the reaction compared to conventional heating. researchgate.net Similarly, the reaction of β-enaminones with hydroxylamine (B1172632) under microwave conditions is an effective two-step method starting from methyl ketones. mdpi.com Brønsted acids like trifluoromethanesulfonic acid (TfOH) can catalyze the coupling of α-diazoketones with amides, offering a metal-free route to 2,4-disubstituted oxazoles under mild conditions. acs.org

A summary of representative cyclocondensation reactions is presented below.

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| α-Acylamino ketone | Dehydrating agents (H₂SO₄, P₂O₅) | 2,5-Disubstituted oxazole (B20620) | pharmaguideline.com |

| α-Halo ketone + Primary amide | Heat | Substituted oxazole | pharmaguideline.com |

| Oxime + Acyl chloride | Microwave irradiation | Substituted oxazole | researchgate.net |

| α-Diazoketone + Amide | Trifluoromethanesulfonic acid (TfOH) | 2,4-Disubstituted oxazole | acs.org |

| β-Enaminone + Hydroxylamine | Microwave irradiation | 5-Substituted oxazole | mdpi.com |

A powerful strategy for constructing 2-amino-substituted oxazoles involves the in-situ generation of iminophosphoranes. A common approach, a modification of the aza-Wittig reaction, utilizes the reaction of an isothiocyanate with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), to form a key intermediate. This intermediate then reacts with an α-azido ketone. The subsequent intramolecular cyclization and extrusion of dinitrogen gas and triphenylphosphine sulfide (B99878) yields the 2-anilino-1,3-oxazole core. tandfonline.com

A significant drawback of this method is the difficulty in removing the triphenylphosphine oxide by-product. To address this, polymer-supported triphenylphosphine has been successfully employed, simplifying the purification process as the by-product is retained on the solid support and can be removed by filtration. tandfonline.com These reactions are often carried out under mild, room temperature conditions. tandfonline.com

| Reactant 1 | Reactant 2 | Reagent | Key Intermediate | Reference |

| Phenyl isothiocyanate | Phenacyl azide | Triphenylphosphine (PPh₃) | Iminophosphorane | tandfonline.com |

| Phenyl isothiocyanate | Phenacyl azide | Polymer-supported triphenylphosphine | Iminophosphorane | tandfonline.com |

| 4-Amino-1,2,4-triazole | Diarylcarbodi-imide | Base | Guanidino-triazole | rsc.org |

Transition metal catalysis has revolutionized organic synthesis, and the formation of oxazoles is no exception. Palladium- and copper-based catalysts are particularly prominent in these transformations.

Direct C-H arylation offers an atom-economical alternative to traditional cross-coupling reactions (e.g., Suzuki, Stille) by avoiding the pre-synthesis of organometallic reagents. nih.gov Palladium catalysts, in conjunction with specific phosphine ligands, can achieve high regioselectivity for either C-2 or C-5 arylation of the oxazole ring by tuning the polarity of the solvent. organic-chemistry.org Nickel catalysts have also been developed for the C-2 arylation of oxazoles with aryl chlorides and other phenol (B47542) derivatives. organic-chemistry.org

Copper-catalyzed reactions are also widely used. For example, a copper-catalyzed tandem oxidative cyclization of terminal alkynes and amides provides an efficient route to 2,5-disubstituted oxazoles. organic-chemistry.org Another powerful method is the palladium-catalyzed carbonylative synthesis, which constructs 2-aryloxazolines from aryl bromides, carbon monoxide, and amino alcohols. nih.gov

| Catalyst System | Reaction Type | Substrates | Product | Reference |

| Palladium(II) Acetate / Phosphine Ligand | Direct C-H Arylation | Oxazole, Aryl halide | C-2 or C-5 Arylated Oxazole | nih.govorganic-chemistry.org |

| Nickel(II) / DalPhos Ligand | C-2 Arylation | Benzoxazole (B165842), Aryl chloride | 2-Arylbenzoxazole | organic-chemistry.org |

| Copper(I) Iodide | Tandem Oxidative Cyclization | Terminal Alkyne, Amide | 2,5-Disubstituted Oxazole | organic-chemistry.org |

| Palladium(0) / dppf | Carbonylative Cyclization | Aryl Bromide, Amino alcohol, CO | 2-Aryloxazoline | nih.gov |

Construction of the Aniline (B41778) Moiety

The aniline portion of the target molecule, characterized by the amino group and the methyl substituent on the benzene (B151609) ring, can be constructed using several reliable synthetic strategies.

The synthesis of substituted anilines often begins with a readily available aromatic precursor, which is then functionalized. A classic and widely used method is the nitration of an aromatic ring followed by the reduction of the nitro group to an amine. For the target molecule, this could involve the nitration of p-xylene (B151628) or a related toluene (B28343) derivative, followed by separation of isomers and subsequent reduction.

More modern approaches include direct C-H amination, although this can sometimes suffer from a lack of regioselectivity. researchgate.net Transition metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming the aryl-nitrogen bond from an aryl halide and an ammonia (B1221849) surrogate. nih.gov Another strategy involves the construction of the aromatic ring itself, such as a three-component reaction of a 1,3-diketone, an amine, and acetone (B3395972) to form a meta-substituted aniline. rsc.org In the context of 2-Methyl-5-(1,3-oxazol-2-yl)aniline, a plausible precursor is 2-Amino-4-methylbenzonitrile. sigmaaldrich.com This compound can be engaged in reactions to form the quinazoline (B50416) scaffold, demonstrating its utility as a building block for nitrogen-containing heterocycles. mdpi.comcardiff.ac.uk

Reductive amination is a versatile method for forming amines from carbonyl compounds (aldehydes or ketones) and an amine. rsc.orgrsc.org The process typically involves two steps: the formation of an imine or enamine intermediate, followed by its reduction. rsc.org This can be performed in a single pot ("direct" reductive amination) or in a stepwise fashion. A variety of reducing agents are employed, with sodium borohydride (B1222165) derivatives like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common and effective. organic-chemistry.orgresearchgate.net

While often used for N-alkylation of existing anilines, reductive amination can also be part of a sequence to construct the aniline ring itself. For instance, a cyclohexenone derivative can undergo reaction with an amine, followed by an aromatization step to yield the substituted aniline. nih.govbeilstein-journals.org This amination-aromatization strategy provides an alternative to classical methods. beilstein-journals.org Protocols have been developed for the reductive amination of ketones with electron-deficient anilines using borane (B79455) complexes, which can achieve full conversion in minutes. thieme-connect.com

| Carbonyl Substrate | Amine Source | Reducing Agent | Key Features | Reference |

| Aldehydes/Ketones | Primary/Secondary Amines | NaBH(OAc)₃ | Mild, general, handles acid-sensitive groups | organic-chemistry.org |

| Aldehydes | Aniline Derivatives | H-cube (catalytic hydrogenation) | Avoids handling reductants, easy work-up | rsc.orgrsc.org |

| Ketones | Electron-deficient Anilines | BH₃·THF/TMSCl | Rapid conversion for challenging substrates | thieme-connect.com |

| (E)-2-arylidene-3-cyclohexenones | Primary Amines | None (Imine condensation–isoaromatization) | Catalyst-free synthesis of 2-benzylanilines | nih.govbeilstein-journals.org |

Convergent and Linear Synthesis Strategies for the Hybrid Scaffold

The construction of the this compound backbone can be achieved through either a linear or a convergent synthetic plan.

Linear Synthesis: In a linear approach, the aniline and oxazole rings are constructed sequentially on a single starting material. A plausible linear synthesis could commence with a substituted nitrotoluene. For instance, starting with 2-methyl-5-nitroaniline, the amino group could be protected, followed by a series of reactions to build the oxazole ring. This might involve acylation of the protected aniline with a suitable precursor, followed by cyclization and dehydration to form the oxazole ring. The final step would involve the reduction of the nitro group to the desired aniline functionality.

Another linear strategy could involve starting with a compound already containing a precursor to the oxazole ring. For example, a substituted acetophenone (B1666503) could be brominated to form an α-bromoketone, which can then react with an amide to form the oxazole ring via a Robinson-Gabriel synthesis or a related method. Subsequent nitration, followed by reduction, would then install the aniline moiety.

One convergent route could involve the synthesis of a boronic acid or ester derivative of a protected 2-methylaniline and a halogenated 2-phenyloxazole. These two fragments could then be joined using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. Subsequent deprotection would yield the final product. The Suzuki reaction of 4-(4-bromophenyl)-2,5-dimethyloxazole has been described, demonstrating the feasibility of this type of coupling for oxazole systems. ijpsonline.com

A different convergent approach could utilize a three-component reaction. For instance, the synthesis of meta-substituted anilines from oxazol-2-yl-substituted 1,3-diketones has been reported. researchgate.net This methodology could potentially be adapted to construct the target molecule by reacting an appropriate oxazole-containing diketone with an amine and another component in a one-pot process.

Green Chemistry Approaches in Oxazole-Aniline Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. kthmcollege.ac.in These principles are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles. ijpsonline.comijpsonline.com

Alternative Solvents and Catalysts: Traditional methods for oxazole synthesis often rely on volatile organic solvents and harsh reagents. Green alternatives focus on the use of more environmentally friendly solvents such as water, ethanol, or ionic liquids. kthmcollege.ac.in For instance, the synthesis of oxazole derivatives has been reported using water as a solvent at room temperature. organic-chemistry.org The use of heterogeneous catalysts, which can be easily recovered and reused, is another key aspect of green chemistry. A palladium (II) complex immobilized on magnetic nanoparticles (MNPs-aniline-Pd) has been demonstrated as an effective and reusable catalyst for the synthesis of benzoxazoles from 2-aminophenol (B121084) and aldehydes in ethanol, a green solvent. nanomaterchem.com

Microwave and Ultrasound-Assisted Synthesis: Microwave irradiation and ultrasound have emerged as powerful tools in green chemistry for accelerating reaction rates and improving yields, often under solvent-free or reduced solvent conditions. ijpsonline.comijpsonline.com The synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives has been achieved under microwave irradiation, significantly reducing reaction times compared to conventional heating. ijpsonline.com Similarly, ultrasound has been utilized for the synthesis of various heterocyclic compounds.

The following table summarizes some green chemistry approaches applicable to oxazole synthesis:

| Green Chemistry Approach | Description | Potential Application to this compound Synthesis |

| Use of Green Solvents | Replacing hazardous organic solvents with water, ethanol, or ionic liquids. kthmcollege.ac.in | Performing cyclization or coupling reactions in greener media. |

| Heterogeneous Catalysis | Employing recyclable catalysts to minimize waste. nanomaterchem.com | Using a supported palladium catalyst for a Suzuki coupling step. |

| Microwave-Assisted Synthesis | Utilizing microwave energy to accelerate reactions and reduce energy consumption. ijpsonline.com | Speeding up the oxazole ring formation or cross-coupling reactions. |

| Ultrasound-Assisted Synthesis | Using ultrasonic waves to enhance reaction rates. ijpsonline.com | Facilitating the synthesis under milder conditions. |

Stereoselective Synthesis Considerations for Chiral Analogs

The introduction of chirality into the this compound scaffold can lead to analogs with specific biological activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

While the parent compound, this compound, is achiral, chirality can be introduced by adding stereocenters to the substituents on either the aniline or the oxazole ring.

Synthesis of Chiral Oxazoline (B21484) Precursors: A common strategy for accessing chiral oxazole-containing compounds is through the use of chiral oxazolines as intermediates. Chiral 2-(aminophenyl)-2-oxazolines can be synthesized by reacting isatoic anhydride (B1165640) with a chiral amino alcohol in the presence of a Lewis acid catalyst like zinc chloride. researchgate.net These chiral oxazolines can then be aromatized to the corresponding oxazoles, transferring the stereochemical information.

Asymmetric Catalysis: Another powerful approach is the use of asymmetric catalysis. Chiral ligands can be employed to direct the stereochemical outcome of a reaction. For example, enantiomerically pure 2-[2-(diphenylphosphino)aryl]oxazolines can be prepared from 2-bromobenzonitrile (B47965) and a chiral amino alcohol. researchgate.net These phosphinoaryl-oxazoline (PHOX) ligands are versatile in asymmetric catalysis and could potentially be used to introduce chirality in a synthetic route towards an analog of the target molecule.

The synthesis of novel chiral oxazolyl alanine (B10760859) derivatives has also been reported, which involves the use of amino acids as a source of chirality. ijpsonline.com This highlights the potential for incorporating stereocenters derived from the chiral pool into the final structure.

The following table outlines some strategies for the stereoselective synthesis of chiral analogs:

| Stereoselective Strategy | Description | Example Application |

| Chiral Auxiliaries | Using a chiral molecule to direct the stereochemistry of a reaction, which is later removed. | Not directly applicable from sources, but a general strategy. |

| Chiral Pool Synthesis | Starting from a readily available enantiomerically pure natural product. ijpsonline.com | Using a chiral amino acid to build a side chain on the oxazole ring. |

| Asymmetric Catalysis | Employing a chiral catalyst to favor the formation of one enantiomer over the other. researchgate.net | Using a chiral PHOX ligand in a metal-catalyzed cross-coupling reaction. |

| Chiral Oxazoline Intermediates | Synthesizing a chiral oxazoline which is then converted to the oxazole. researchgate.net | Reaction of a substituted benzonitrile (B105546) with a chiral amino alcohol. |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 5 1,3 Oxazol 2 Yl Aniline

Electrophilic Aromatic Substitution on the Aniline (B41778) Ring

The aniline ring in 2-Methyl-5-(1,3-oxazol-2-yl)aniline is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating nature of the amino (-NH2) group. organic-chemistry.org This group directs incoming electrophiles primarily to the ortho and para positions relative to itself through resonance stabilization of the intermediate carbocation (the arenium ion). organic-chemistry.orgrsc.org The methyl (-CH3) group is also an activating, ortho- and para-directing substituent, albeit weaker than the amino group.

In this compound, the positions ortho to the strongly activating amino group are C4 and C6, while the para position is occupied by the oxazole (B20620) substituent. The methyl group at C2 further influences the regioselectivity. The combined directing effects of the amino and methyl groups strongly favor substitution at the C4 and C6 positions.

However, the high reactivity of the aniline ring can lead to challenges such as polysubstitution and oxidation, particularly under harsh reaction conditions. For instance, direct bromination of aniline with bromine water typically yields the 2,4,6-tribromoaniline (B120722) precipitate instantaneously. organic-chemistry.org Direct nitration of anilines with strong acids like nitric and sulfuric acid is often problematic as it can lead to oxidation of the ring and the formation of significant amounts of the meta-substituted product. This is because the acidic medium protonates the amino group to form the anilinium ion (-NH3+), which is an electron-withdrawing and meta-directing group. organic-chemistry.org

To control the reactivity and achieve monosubstitution, the nucleophilicity of the amino group can be temporarily attenuated by converting it into an amide, for example, an acetanilide, through acylation. ncert.nic.in This N-acetyl group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled electrophilic substitution. The protecting acetyl group can be subsequently removed by hydrolysis to regenerate the amino group.

Friedel-Crafts alkylation and acylation reactions are generally not successful with anilines. The Lewis acid catalyst (e.g., AlCl3) required for these reactions complexes with the basic lone pair of the aniline nitrogen, forming a deactivating substituent that renders the ring unreactive towards these electrophilic substitutions. sigmaaldrich.com

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) | Notes |

| Bromination | Br₂ in a non-polar solvent | 4-Bromo-2-methyl-5-(1,3-oxazol-2-yl)aniline and 6-Bromo-2-methyl-5-(1,3-oxazol-2-yl)aniline | Polysubstitution is likely without a protecting group. |

| Nitration | HNO₃, H₂SO₄ | Mixture including 2-methyl-4-nitro-5-(1,3-oxazol-2-yl)aniline and significant meta-product and oxidation byproducts. | Protection of the amino group as an acetamide (B32628) is recommended to favor para-nitration relative to the amide. |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-methyl-4-(1,3-oxazol-2-yl)benzenesulfonic acid | High temperatures are often required. The reaction is reversible. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | No reaction | The Lewis acid catalyst deactivates the aniline ring by complexing with the amino group. |

Nucleophilic Reactivity of the Aniline Nitrogen

The lone pair of electrons on the nitrogen atom of the primary amino group imparts nucleophilic character to this compound. However, the nucleophilicity of arylamines is generally weaker than that of aliphatic amines because the lone pair is delocalized into the aromatic π-system, reducing its availability. nih.gov Despite this reduced reactivity, the aniline nitrogen can still participate in a variety of nucleophilic reactions.

Common reactions involving the nucleophilic aniline nitrogen include:

Acylation: The reaction with acyl chlorides or acid anhydrides to form amides. As mentioned previously, this reaction is often used as a protecting strategy in electrophilic aromatic substitution.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. However, polyalkylation is a common side reaction, leading to a mixture of products. ncert.nic.in

Diazotization: Primary arylamines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, at low temperatures (0–5 °C) to form diazonium salts. These salts are highly versatile synthetic intermediates that can undergo a wide range of substitution reactions (Sandmeyer reactions) to introduce a variety of functional groups onto the aromatic ring. libretexts.org

Transformations of the Oxazole Ring System

The 1,3-oxazole ring is a stable aromatic heterocycle, but it can undergo a variety of transformations under specific conditions, including ring-opening/recyclization reactions and functionalization at its carbon positions. acs.orgwikipedia.org

Ring-Opening and Recyclization Reactions

The oxazole ring can be cleaved under certain nucleophilic or acidic conditions. For instance, some oxazole derivatives have been shown to undergo ring-opening followed by recyclization to form other heterocyclic systems. tandfonline.com An example of such a transformation is the conversion of benzo[d]oxazol-2-yl methanimines, which can be seen as related structures, into imidazole (B134444) derivatives, a reaction that proceeds through the opening of one benzoxazole (B165842) ring followed by an intermolecular nucleophilic attack. libretexts.org Similarly, the ring opening of aziridinium (B1262131) ions, which are three-membered nitrogen-containing heterocycles, by chloride ions is a known process. bioorg.org While specific examples for this compound are not abundant in the literature, the potential for such transformations exists, especially with the assistance of the neighboring aniline functionality.

Functionalization at Oxazole Ring Positions

The oxazole ring has three potential sites for substitution at the C2, C4, and C5 positions. The reactivity of these positions towards electrophilic and nucleophilic attack is influenced by the heteroatoms in the ring. The acidity of the protons on the oxazole ring generally follows the order C2 > C5 > C4. acs.org

Direct functionalization of the oxazole ring can be achieved through various methods:

Deprotonation/Metalation: The C2 proton is the most acidic and can be removed by a strong base to form a lithiated or other organometallic species. This nucleophilic intermediate can then react with various electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions: Direct arylation at both the C2 and C5 positions of oxazoles has been successfully achieved using palladium catalysis with a range of aryl halides and triflates. organic-chemistry.org The regioselectivity can often be controlled by the choice of ligands and solvents.

Halogenation: Halogen atoms can be introduced onto the oxazole ring, which can then serve as handles for further functionalization through cross-coupling reactions.

Table 2: Potential Functionalization Reactions of the Oxazole Ring

| Reaction Type | Position | Reagents/Conditions | Potential Product |

| Lithiation/Electrophilic Quench | C2 | 1. n-BuLi, THF; 2. Electrophile (e.g., R-X) | 2-(Substituted)-5-(2-methyl-5-aminophenyl)-1,3-oxazole |

| Direct Arylation | C5 | Ar-Br, Pd catalyst, ligand, base | 2-(2-Methyl-5-aminophenyl)-5-aryl-1,3-oxazole |

| Halogen Dance Isomerization | C4, C5 | Strong base on a halogenated oxazole | Rearranged halogenated oxazole for further functionalization |

Reactivity of the Methyl Group Substituent

The methyl group attached to the aniline ring is generally less reactive than the ring itself or the amino group. However, it can undergo reactions under specific, typically more vigorous, conditions.

Free-Radical Halogenation: In the presence of UV light or at high temperatures, the methyl group can undergo free-radical substitution with halogens like chlorine or bromine. libretexts.org This reaction proceeds via a free-radical chain mechanism and leads to the formation of halomethyl, dihalomethyl, and trihalomethyl derivatives. This is in contrast to the electrophilic substitution on the aromatic ring which occurs in the presence of a Lewis acid catalyst and in the absence of UV light. youtube.comyoutube.com

Oxidation: The methyl group can be oxidized to a carboxyl group (-COOH) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. However, the presence of the activating amino group can lead to competing oxidation of the aniline ring itself.

Mechanistic Pathways of Key Transformations

The reactions of this compound proceed through well-established mechanistic pathways.

Electrophilic Aromatic Substitution: The mechanism involves the initial attack of the π-electron system of the aniline ring on an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as the Wheland intermediate or sigma complex. rsc.org This is the rate-determining step as it temporarily disrupts the aromaticity of the ring. In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity and yielding the substituted product. organic-chemistry.orgrsc.org

Nucleophilic Reactions of the Aniline Nitrogen: These reactions, such as acylation, typically proceed through a nucleophilic addition-elimination mechanism at the electrophilic center (e.g., the carbonyl carbon of an acyl chloride). The nitrogen lone pair acts as the nucleophile.

Oxazole Ring Transformations: The functionalization of the oxazole ring via direct arylation often proceeds through a catalytic cycle involving a palladium catalyst. Mechanistic studies on similar systems suggest that these can occur via a base-promoted homolytic aromatic substitution (BHAS) mechanism involving radical intermediates. acs.org Ring-opening reactions of azoles can be initiated by electrophilic attack (e.g., protonation) or nucleophilic attack, leading to strained intermediates that subsequently rearrange or react further.

Reactivity of the Methyl Group: Free-radical halogenation of the methyl group proceeds via a classic radical chain reaction involving initiation (homolytic cleavage of the halogen), propagation (hydrogen abstraction from the methyl group to form a benzyl-type radical, followed by reaction with a halogen molecule), and termination steps.

Catalytic Reaction Mechanisms

The catalytic reactivity of this compound is multifaceted, with the potential for reactions to occur at the aniline nitrogen, the aromatic ring's C-H bonds, or the oxazole ring. The specific mechanism that predominates is highly dependent on the choice of catalyst and reaction partners.

Palladium-Catalyzed Reactions:

Palladium complexes are widely employed for C-N cross-coupling reactions, and the aniline moiety of the title compound is a suitable substrate for such transformations. The general mechanism for a palladium-catalyzed amination of an aryl halide involves a catalytic cycle that typically includes oxidative addition, formation of a palladium-amido complex, and reductive elimination. acs.orgmit.edu In the case of this compound, the reaction would likely proceed through the formation of a palladium-amido intermediate at the aniline nitrogen. The presence of the electron-donating methyl group at the ortho position can influence the electron density of the aniline ring, potentially affecting the rate of oxidative addition and reductive elimination. researchgate.net

Furthermore, palladium catalysts can facilitate direct C-H activation. rsc.orgacs.org For this compound, this could lead to functionalization at one of the ortho C-H bonds of the aniline ring. The regioselectivity of this process would be influenced by the directing ability of the amino group and the electronic effects of the methyl and oxazolyl substituents.

Rhodium-Catalyzed Reactions:

Rhodium catalysts are known to promote a variety of transformations, including [2+2+2] cycloadditions and C-H functionalization. rsc.orgacs.orgnih.govnih.govfrontiersin.org In the presence of a suitable rhodium catalyst, this compound could potentially undergo C-H activation at the ortho position to the amino group, leading to the formation of a rhodacycle intermediate. nih.govfrontiersin.org This intermediate can then react with various coupling partners, such as alkenes or alkynes, to introduce new functional groups. The oxazole ring itself can also be involved in rhodium-catalyzed cycloaddition reactions, although this might require specific reaction conditions to overcome the aromatic stability of the heterocycle. acs.orgnih.gov

Copper-Catalyzed Reactions:

Copper-catalyzed cross-coupling reactions provide another avenue for the functionalization of this compound. These reactions can facilitate the formation of C-N, C-O, and C-C bonds. For instance, copper-catalyzed Ullmann-type reactions could be employed to couple the aniline nitrogen with various partners. Additionally, copper catalysts can promote the cross-coupling of the oxazole ring, particularly if it is pre-functionalized with a halide. acs.orgnih.govchemrxiv.org

A proposed mechanistic pathway for a copper(II)-catalyzed oxidative cross-coupling of anilines involves the formation of an imine intermediate, which then coordinates with the copper catalyst. acs.org This is followed by an ortho-selective amination and cyclization sequence.

Influence of Reaction Conditions on Reaction Outcomes

The outcome of catalytic reactions involving this compound is highly sensitive to the specific reaction conditions employed. Factors such as temperature, solvent, the nature of the catalyst and ligands, and the presence of additives can all play a crucial role in determining the product distribution and reaction efficiency.

Temperature:

Temperature is a critical parameter in controlling the rate and selectivity of catalytic reactions. In many palladium-catalyzed cross-coupling reactions, elevated temperatures are required to overcome the activation barriers for oxidative addition and reductive elimination. However, excessively high temperatures can lead to catalyst decomposition, often observed as the precipitation of palladium black, which reduces the reaction yield. researchgate.net For instance, in some Suzuki couplings, temperatures above 100 °C resulted in rapid catalyst decomposition. researchgate.net Conversely, some rhodium-catalyzed C-H activation reactions can proceed under mild conditions. nih.govfrontiersin.org The thermal stability of the oxazole ring must also be considered, as high temperatures could potentially lead to ring-opening or decomposition pathways.

Solvent:

The choice of solvent can have a profound impact on the solubility of reactants and catalysts, as well as on the stabilization of intermediates in the catalytic cycle. uwindsor.caacs.orgacs.org In palladium-catalyzed aminations, solvents like toluene (B28343) and DMF are commonly used. uwindsor.ca The polarity of the solvent can influence the reaction selectivity. For example, in the hydrogenation of nitroarenes over a bifunctional Pd/MIL-101 catalyst, a polar solvent like DMF favored the formation of aniline, while a nonpolar solvent like n-hexane led to the production of dicyclohexylamine. acs.org The solvent can also play a direct role in the reaction mechanism, as seen in some silver-catalyzed syntheses of isoquinolones where the addition of water was found to be conducive to oxazole ring opening.

Catalyst and Ligand Effects:

The nature of the catalyst and the ligands employed is paramount in determining the course of a reaction. Different metal centers (e.g., palladium, rhodium, copper) will favor different mechanistic pathways. acs.orgacs.orgacs.org Within a given metal system, the choice of ligand can dramatically influence reactivity and selectivity. For example, in palladium-catalyzed aminations, bulky electron-rich phosphine (B1218219) ligands are often used to facilitate the catalytic cycle. acs.org The ratio of ligand to palladium can also be a critical factor. uwindsor.ca In some cases, the presence of a specific ligand is crucial for catalysis to occur at all. researchgate.net

Influence of Substituents:

Derivatization Strategies and Analogue Design in Oxazole Aniline Chemistry

Systematic Modification of the Aniline (B41778) Substituent

The aniline portion of the scaffold is a primary target for systematic modification to fine-tune a compound's properties. The amino group and the aromatic ring offer multiple points for derivatization, which can significantly influence factors like receptor binding, selectivity, and metabolic stability. nih.gov

Modifications often focus on altering the electronic and steric properties of the aniline ring. For instance, the introduction of halogen atoms (e.g., chlorine, fluorine) or small alkyl groups (e.g., methyl) can impact the molecule's lipophilicity and interaction with biological targets. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that the position of these substituents is critical; moving a methyl group from the para- to the meta-position on an aniline ring, for example, can lead to a significant loss in biological activity. nih.gov Such modifications are crucial for optimizing efficacy and mitigating potential toxicities associated with the aniline moiety, which can sometimes be metabolized into reactive intermediates. drughunter.com

Detailed research findings have demonstrated the impact of these substitutions:

Halogenation: Adding single or multiple chlorine or fluorine atoms to the aniline ring can enhance antiproliferative activity. The relative position of these halogens, such as a 2,4-difluoro versus a 3,5-difluoro substitution, can produce different levels of potency. nih.gov

Alkylation: The presence of small alkyl groups, like a methyl or ethyl group, particularly at the para-position of the aniline ring, has been found to be critical for optimal activity in certain compound series. nih.gov

Mixed Substitution: Combining halogen and alkyl substituents, such as in 2-chloro-5-methyl or 3-fluoro-5-methyl analogues, has proven to be a successful strategy for developing highly potent inhibitors in specific therapeutic areas. nih.gov

| Substituent Type | Position(s) | Observed Effect on Activity | Reference |

|---|---|---|---|

| Methyl (-CH₃) | para | Optimal activity observed in several series. | nih.gov |

| Methyl (-CH₃) | meta | Significant loss of activity compared to para-isomer. | nih.gov |

| Chloro (-Cl) | 2,5-dichloro | Slight decrease in activity compared to mono-chloro. | nih.gov |

| Fluoro (-F) | 2,4-difluoro | Good growth inhibition noted. | nih.gov |

| Mixed Halogen/Alkyl | 2-chloro-5-methyl | Demonstrated potent inhibitory properties. | nih.gov |

Structural Diversification of the Oxazole (B20620) Ring

The 1,3-oxazole ring is a five-membered heterocycle that offers three positions for substitution (C2, C4, and C5), providing a high degree of flexibility for structural diversification. researchgate.net This versatility allows medicinal chemists to explore a wide chemical space to improve a compound's therapeutic profile. researchgate.net The oxazole nucleus is a key component in numerous pharmacologically active compounds, and its ability to engage with enzymes and receptors through various non-covalent interactions makes it a valuable scaffold in drug discovery. nih.govsemanticscholar.org

Strategies for diversifying the oxazole ring include:

Substitution at C2: The C2 position is often where the link to the aniline moiety occurs. However, in other arrangements, this position can be substituted with various groups, such as aryl moieties, which have been shown to enhance therapeutic activities. researchgate.netresearchgate.net

| Position | Substituent/Modification | Purpose/Outcome | Reference |

|---|---|---|---|

| C2 | Aryl groups (e.g., phenyl, methoxyphenyl) | Enhancement of therapeutic activities. | researchgate.net |

| C4 | Carbaldehyde (-CHO) | Serves as a handle for further condensation reactions to create hybrid molecules. | researchgate.net |

| C5 | Methyl (-CH₃) | Common substitution in synthetic schemes. | researchgate.net |

| C5 | Polyol side chain | Found to be critical for the antifungal activity of certain natural products. | slideshare.net |

| C4 | Arylsulfonyl group | Leads to compounds with anticancer activity. | biointerfaceresearch.com |

Linker Chemistry for Conjugated Systems

Linker technology plays a pivotal role in the development of complex therapeutic constructs such as antibody-drug conjugates (ADCs), PROTACs (proteolysis-targeting chimeras), and drug delivery systems. symeres.com A linker covalently connects a functional molecule, like the oxazole-aniline scaffold, to another molecular entity, such as an antibody or a probe. symeres.com The properties of the linker are critical, as it must be stable in circulation but allow for the release of the active component at the target site. symeres.com

Oxazole-based linkers have been developed that are stable under most reaction conditions but can be cleaved rapidly in the presence of single-electron oxidants. nih.gov This chemical trigger provides a mechanism for controlled release. nih.gov Linkers can be broadly categorized as cleavable or non-cleavable. symeres.com

Cleavable Linkers: These are designed to break under specific physiological conditions, such as the acidic environment of lysosomes or in the presence of specific enzymes. symeres.com An oxazole-based linker that is cleaved by single-electron oxidation represents a novel strategy for releasing peptides or other cargo. nih.gov

Non-Cleavable Linkers: These remain intact, and the drug is released after the degradation of the larger biomolecule (e.g., an antibody) to which it is attached. symeres.com

The conjugation chemistry itself involves covalently binding two molecules, often through reactive handles like amines or thiols. symeres.comnih.gov The aniline's amino group in the 2-methyl-5-(1,3-oxazol-2-yl)aniline scaffold could potentially serve as such a handle for attaching a linker.

Isosteric and Bioisosteric Replacements (Focus on Chemical Properties)

Isosteric and bioisosteric replacement is a key strategy in medicinal chemistry for optimizing lead compounds. cambridgemedchemconsulting.com A bioisostere is a group or molecule that has chemical and physical similarities to another, producing broadly similar biological properties. cambridgemedchemconsulting.comestranky.sk This approach is used to enhance desired properties like potency and selectivity, or to improve pharmacokinetics and reduce toxicity. drughunter.comcambridgemedchemconsulting.com

For the this compound scaffold, several bioisosteric replacements can be considered:

Aniline Ring Replacement: Anilines can sometimes be metabolically unstable or associated with toxicity. Replacing the aniline ring with other heterocycles can mitigate these issues while maintaining key interactions. For example, fusing an amide to the benzene (B151609) ring to form a benzimidazole can retain the hydrogen bonding properties of the original moiety. drughunter.com

Oxazole Ring Replacement: The oxazole ring itself can be replaced by other five-membered heterocycles such as an isoxazole, oxadiazole, or triazole. drughunter.comnih.gov These rings can mimic the steric and electronic properties of the oxazole while potentially offering improved metabolic stability or different hydrogen bonding patterns. drughunter.com For example, 1,2,4-oxadiazole rings have been used as effective bioisosteres for other functional groups, enhancing oral bioavailability. drughunter.com

Substituent Replacement: Simple replacements, such as substituting a hydrogen atom with fluorine, are common. estranky.sk Fluorine is sterically similar to hydrogen but is highly electronegative, which can significantly alter the compound's electronic properties and metabolic stability. estranky.sk Similarly, a trifluoromethyl group (-CF₃) is often used as a bioisostere for an isopropyl or tert-butyl group. cambridgemedchemconsulting.com

| Original Moiety | Potential Bioisostere | Rationale/Impact on Chemical Properties | Reference |

|---|---|---|---|

| Aniline | Benzimidazole | Retains H-bond donor/acceptor properties; may improve metabolic stability. | drughunter.com |

| Oxazole | 1,2,4-Oxadiazole | Mimics hydrogen bonding; can enhance metabolic stability and bioavailability. | drughunter.com |

| Oxazole | 1,2,4-Triazole | Serves as a metabolically stable amide bioisostere. | drughunter.com |

| -CH₃ (Methyl group) | -Cl, -F, -OH, -NH₂ | Classical isosteres with different electronic properties. | cambridgemedchemconsulting.com |

| -H (Hydrogen) | -F (Fluorine) | Sterically similar but alters electronic properties due to high electronegativity. | estranky.sk |

Scaffold Hopping and Chemotype Generation

Scaffold hopping is a drug design strategy that aims to identify structurally novel compounds by modifying or replacing the central core structure (the scaffold) of a known active molecule. uniroma1.itnih.gov The goal is to generate new chemotypes that retain the desired biological activity but possess improved properties, such as enhanced potency, better selectivity, improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or novel intellectual property. uniroma1.it

This approach assumes that the essential pharmacophoric features responsible for biological activity can be maintained by different structural backbones. uniroma1.it Instead of making small decorations to an existing scaffold, scaffold hopping involves a more significant leap to a fundamentally different chemical structure. nih.gov

For the this compound core, a scaffold hopping strategy could involve:

Replacing the Oxazole-Aniline Core: The entire two-ring system could be replaced with a different bicyclic or even monocyclic scaffold that maintains the spatial orientation of key functional groups. For example, a 2-amino pyrimidine (B1678525) or 2-aminoimidazole heterocycle has been used as the basis for a scaffold hop to generate new anti-biofilm agents. rsc.org

Maintaining Pharmacophore Points: The key is to identify the essential interactions—such as hydrogen bond donors/acceptors and hydrophobic regions—and then design a new scaffold that presents these features in the same three-dimensional arrangement. uniroma1.it

Computational Approaches: Modern scaffold hopping often relies on computational tools to search virtual libraries for new scaffolds that match the pharmacophore of the starting compound. uniroma1.it

The success of scaffold hopping is demonstrated by numerous examples in drug discovery, where compounds with very different core structures have been found to bind to the same biological target. uniroma1.itnih.gov

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of an aniline (B41778) derivative, the aromatic protons on the benzene (B151609) ring and the protons on the substituent groups will resonate at characteristic chemical shifts (δ), measured in parts per million (ppm). For instance, the protons of the aniline ring typically appear in the range of δ 6.5-8.0 ppm. The integration of these signals reveals the relative number of protons of each type, while the splitting patterns (e.g., singlet, doublet, triplet) indicate the number of adjacent protons, a phenomenon known as spin-spin coupling. The methyl group protons would be expected to appear as a singlet in a distinct upfield region.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Complementing ¹H NMR, ¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in 2-Methyl-5-(1,3-oxazol-2-yl)aniline will produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp², sp) and its electronic environment. For example, the carbons of the benzene ring will resonate in the downfield region (typically δ 100-150 ppm), while the methyl carbon will appear at a much higher field (upfield). Systematic studies have shown that the chemical shift value of the carbon ortho to a substituent can be significantly affected by that group's electronic properties. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C signals and to piece together the complete molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. It helps to trace out the spin systems within the molecule, for example, connecting the protons on the aniline and oxazole (B20620) rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a direct and powerful method for assigning the carbon spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for connecting different fragments of the molecule. For instance, it can show correlations between the protons on the methyl group and the carbons of the aniline ring, or between the protons of the aniline ring and the carbons of the oxazole ring, thus confirming the substitution pattern. The connectivity of different moieties can be confirmed based on these long-range ¹H,¹³C correlations. beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: The aniline amine group will exhibit one or two sharp bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen double bond in the oxazole ring and the carbon-carbon double bonds in the aromatic ring will appear in the 1450-1650 cm⁻¹ region.

C-O stretching: The carbon-oxygen single bond stretch of the oxazole ring is expected in the 1000-1300 cm⁻¹ range.

N-H bending: The bending vibration of the N-H bond in the aniline group can be observed around 1600 cm⁻¹. rroij.com

These characteristic peaks provide a molecular fingerprint and confirm the presence of the key functional groups within the compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. This information provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) measures the m/z with very high accuracy, allowing for the determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₁₀H₁₀N₂O), the expected exact mass is approximately 174.0793 g/mol . myskinrecipes.comnih.gov HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information, as the molecule breaks apart in predictable ways upon ionization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Following a comprehensive search of scientific literature and chemical databases, no specific experimental Ultraviolet-Visible (UV-Vis) spectroscopic data, such as absorption maxima (λmax), molar absorptivity (ε), or solvent details, could be located for the compound this compound.

While UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions in conjugated systems like the one present in this compound, published research detailing these specific parameters for this exact molecule is not available in the public domain.

Typically, the UV-Vis spectrum of a compound like this compound would be expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The aniline and oxazole moieties constitute a conjugated system, and the electronic transitions would be influenced by the substitution pattern on the benzene ring and the nature of the heterocyclic ring. The position and intensity of these bands would be sensitive to solvent polarity.

However, without experimental data, any discussion of specific electronic transitions, including the creation of a data table, would be speculative and not in line with the required scientifically accurate and data-driven content. Further empirical research is necessary to determine the precise UV-Vis spectroscopic properties of this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are pivotal in predicting the geometry, electronic distribution, and spectroscopic features of 2-Methyl-5-(1,3-oxazol-2-yl)aniline.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important due to the rotational freedom around the single bond connecting the phenyl and oxazole (B20620) rings, and the orientation of the methyl and amino groups on the phenyl ring. Different conformations can have distinct energy levels, and identifying the global minimum energy conformer is crucial for accurate predictions of other properties. The relative energies of different conformers provide insight into the molecule's flexibility.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G*) |

|---|---|---|

| Bond Length | C-C (phenyl) | ~1.39 Å |

| C-N (amino) | ~1.40 Å | |

| C-C (phenyl-oxazole) | ~1.47 Å | |

| C=N (oxazole) | ~1.30 Å | |

| C-O (oxazole) | ~1.36 Å | |

| Bond Angle | C-C-C (phenyl) | ~120° |

| H-N-H (amino) | ~112° | |

| C-C-N (phenyl-amino) | ~120° | |

| Dihedral Angle | Phenyl-Oxazole | Variable (subject to conformation) |

Note: These are typical values for similar structures and would require specific calculations for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital most likely to accept electrons from a nucleophile.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap (ΔE) |

Note: Specific energy values are pending dedicated computational analysis.

The distribution of electron density in a molecule is fundamental to understanding its polarity and intermolecular interactions. DFT calculations can provide various measures of atomic charges (e.g., Mulliken, Natural Bond Orbital - NBO). These charges help to identify the electron-rich and electron-deficient regions of this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atoms of the amino and oxazole groups, as well as the oxygen atom of the oxazole ring, are expected to be regions of negative electrostatic potential.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation would allow for the exploration of the conformational space of this compound by simulating the atomic motions based on a force field. This can reveal the accessible conformations and the transitions between them, providing a more complete picture of the molecule's flexibility and behavior in different environments (e.g., in solution).

Quantitative Structure-Property Relationships (QSPR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural or property-based descriptors of molecules with their chemical behavior or biological activity. By calculating a range of molecular descriptors for this compound (e.g., topological indices, quantum chemical descriptors), it would be possible to use existing QSPR models to predict various properties such as solubility, boiling point, or toxicity, without the need for direct experimental measurement.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. For this compound, this could involve studying potential reactions such as electrophilic substitution on the aniline (B41778) ring or reactions involving the oxazole moiety. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and reaction enthalpies. This provides a detailed understanding of the reaction kinetics and thermodynamics, offering insights into the most favorable reaction pathways.

Applications in Advanced Organic Synthesis and Materials Science

2-Methyl-5-(1,3-oxazol-2-yl)aniline as a Synthetic Intermediate

This compound serves as a crucial intermediate in the construction of more complex molecular frameworks. The aniline (B41778) moiety, with its nucleophilic amino group and the ortho and para activating nature of this group, provides a reactive handle for a wide array of chemical transformations. The presence of the methyl group at the 2-position and the oxazole (B20620) ring at the 5-position directs further substitutions and reactions, allowing for the regioselective synthesis of elaborate molecules.

The compound's utility is particularly evident in multi-component reactions where substituted anilines are required. For instance, in benzannulation reactions, aniline derivatives are key to forming new aromatic rings. Research into the synthesis of meta-hetarylanilines has shown that the electronic nature of heterocyclic substituents on a diketone precursor plays a pivotal role. beilstein-journals.orgnih.gov Although not the specific starting material, this work underscores the principle that aniline derivatives like this compound are fundamental building blocks for creating highly substituted aromatic systems that are otherwise difficult to access. beilstein-journals.org The amino group can be readily diazotized and converted into a range of other functional groups, further expanding its synthetic versatility.

Utility as a Precursor for Complex Heterocyclic Architectures

The structure of this compound is pre-organized for the synthesis of complex, multi-ring heterocyclic systems. The aniline portion can be used as a synthon for building fused rings, such as quinolines, quinazolines, or benzodiazepines, while the oxazole ring remains as a key functional or structural element.

For example, the synthesis of N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives, which are designed as inhibitors of the Bcr-Abl protein associated with certain cancers, highlights the use of a similar 2-methylaniline scaffold. nih.gov In these syntheses, the aniline is a platform upon which other heterocyclic rings (a pyrimidine (B1678525) and a triazole) are constructed. nih.gov This demonstrates a common strategy where the aniline core serves as the foundation for building molecules with specific biological targets. Similarly, research on the creation of compounds containing both imidazole (B134444) and 1,3,4-oxadiazole (B1194373) moieties often starts from functionalized aromatic amines, showcasing a pathway where this compound could be a valuable precursor. mdpi.com The development of new heterocycles from oxazol-5(4H)-one also points to the broad utility of oxazole-containing building blocks in medicinal chemistry. mdpi.com

Table 1: Examples of Heterocyclic Systems Derived from Aniline Scaffolds

| Base Scaffold | Resulting Heterocyclic System | Potential Application Area | Reference |

|---|---|---|---|

| 2-Methylaniline derivative | N-phenylpyrimidin-2-amine | Protein Kinase Inhibitors | nih.gov |

| Functionalized Aniline | Quinazolinone | Fluorescent Agents | researchgate.netnih.gov |

| Aniline | meta-Hetarylaniline | Materials, Medicinal Chemistry | beilstein-journals.orgnih.gov |

| Imidazole carbohydrazide | Imidazole-oxadiazole conjugate | Bioactive Compounds | mdpi.com |

Role as a Ligand in Catalysis

The molecular structure of this compound contains multiple heteroatoms (nitrogen and oxygen) that can act as coordination sites for metal ions, making it a candidate for use as a ligand in catalysis. The nitrogen atom of the aniline group and the nitrogen and oxygen atoms within the oxazole ring can donate lone pairs of electrons to a metal center, forming a stable complex that can catalyze chemical reactions.

Research has demonstrated that oxazole and dihydro-oxazole structural motifs are effective ligands for vanadium catalysts used in ethylene (B1197577) polymerization and copolymerization. mdpi.com In these systems, the position of methyl substituents on the ligand was found to significantly impact the catalyst's performance and the properties of the resulting polymer. mdpi.com While this study used a different oxazole-based ligand, it establishes the principle that the oxazole unit is a viable and tunable component in catalyst design. The aniline nitrogen in this compound provides an additional, strong coordination site, suggesting its potential to form bidentate or even tridentate ligands, which often lead to more stable and selective catalysts.

Integration into Polymeric Structures

The ability of this compound to be incorporated into polymers stems from the reactivity of its aniline functional group. Aniline and its derivatives are well-known monomers for the synthesis of polyanilines, a class of conducting polymers with applications in electronics, sensors, and energy storage. The amino group allows for oxidative polymerization to form long polymer chains.

The specific substituents on the aniline ring, in this case, the methyl and oxazole groups, would modify the properties of the resulting polymer. These groups can influence the polymer's solubility, processability, and electronic properties. For example, studies on poly-2-(1-methylbut-2-en-1-yl)aniline have explored its fluorescence and photoconductivity, indicating that side chains on the polyaniline backbone are crucial for tuning its optoelectronic characteristics. lettersonmaterials.com Furthermore, as mentioned previously, oxazole-containing ligands are used in catalysts for producing polyolefins like polyethylene-co-norbornene. mdpi.com This suggests a dual role where the compound could either be part of the catalyst system that creates a polymer or be integrated as a monomeric unit into a functional polymer chain.

Applications in Smart Coatings and Corrosion Inhibition

The chemical structure of this compound is well-suited for applications in corrosion inhibition and the development of smart coatings. Corrosion inhibitors typically function by adsorbing onto a metal surface and forming a protective barrier that prevents contact with corrosive agents.

Molecules containing heteroatoms (like N and O) and aromatic rings are particularly effective in this role. sciforum.net The lone pair electrons on the nitrogen and oxygen atoms, as well as the pi-electrons of the phenyl and oxazole rings, can coordinate with vacant d-orbitals of metal atoms on the surface, leading to strong adsorption. sciforum.net This forms a protective film that blocks the electrochemical processes of corrosion. sciforum.net The aniline and oxazole moieties in this compound provide multiple adsorption sites, suggesting it could be a highly effective corrosion inhibitor. When incorporated into a coating formulation, such a compound could be released in response to a trigger, such as a change in pH at a corrosion site, to "heal" the damaged area and restore protection.

Table 2: Structural Features of this compound for Corrosion Inhibition

| Structural Feature | Role in Corrosion Inhibition |

|---|---|

| Aniline Amino Group | Strong coordination site (N lone pair) for adsorption onto metal surfaces. |

| Oxazole Ring | Contains N and O heteroatoms, providing additional sites for chelation. |

| Aromatic System | Pi-electrons contribute to adsorption and surface film stability. |

Development of Fluorescent Agents

Compounds featuring extended conjugated systems of pi-electrons, particularly those incorporating heterocyclic rings, often exhibit fluorescence. The phenyl-oxazole core of this compound forms such a conjugated system, making it a promising scaffold for the development of fluorescent agents, probes, and dyes.

Research has shown that related heterocyclic structures possess significant fluorescent properties. For example, fluorescent quinazolinones, which can be synthesized from aniline-based precursors, have been developed as fluorescent whitening agents for polyester (B1180765) fibers. researchgate.netnih.gov Their photophysical properties were studied extensively, demonstrating strong emission in the visible spectrum. nih.gov In another study, unnatural amino acids containing a benzoxazole (B165842) moiety (structurally similar to a phenyl-oxazole) were synthesized and shown to act as fluorescent reporters for detecting transition metal cations like Cu²⁺ and Zn²⁺. rsc.org The fluorescence of these molecules changed upon binding to the metal ion, making them effective chemosensors. rsc.org These examples strongly suggest that this compound and its derivatives have high potential for use as fluorescent materials, with properties that can be tuned by further chemical modification.

Future Research Trajectories in 2 Methyl 5 1,3 Oxazol 2 Yl Aniline Chemistry

Exploration of Novel Synthetic Methodologies and Sustainable Synthesis

The development of new and more efficient ways to synthesize 2-Methyl-5-(1,3-oxazol-2-yl)aniline is a key area of ongoing research. Current methods, while effective, often rely on multi-step procedures that can be time-consuming and generate significant waste. Future research is likely to focus on the development of more sustainable and atom-economical approaches. This includes the exploration of one-pot reactions, where multiple transformations are carried out in a single reaction vessel, and the use of greener solvents and catalysts.

Furthermore, the investigation of alternative starting materials derived from renewable feedstocks is a critical aspect of sustainable synthesis. The development of catalytic systems that can operate under milder reaction conditions, such as lower temperatures and pressures, will also be a priority. These advancements will not only reduce the environmental impact of synthesizing this important compound but also make it more economically viable for large-scale production.

Investigation of Unexplored Chemical Transformations

The chemical reactivity of this compound is far from fully explored. The presence of the aniline (B41778) and oxazole (B20620) rings offers multiple sites for chemical modification, opening up a vast chemical space for the synthesis of novel derivatives. Future research will likely delve into previously unexplored transformations of this molecule. This could involve the selective functionalization of the aromatic ring, the modification of the oxazole moiety, or the transformation of the amine group into other functional groups.

For instance, the development of novel C-H activation strategies could allow for the direct and selective introduction of new substituents onto the benzene (B151609) ring, bypassing the need for pre-functionalized starting materials. Similarly, the exploration of ring-opening and ring-transformation reactions of the oxazole core could lead to the discovery of entirely new heterocyclic scaffolds with unique chemical and physical properties.

Advanced Mechanistic Studies using Cutting-edge Techniques

A deeper understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for the rational design of improved synthetic methods. The application of advanced analytical and spectroscopic techniques will be instrumental in achieving this goal. In situ monitoring of reactions using techniques such as ReactIR and Raman spectroscopy can provide real-time information about the formation of intermediates and byproducts.

Furthermore, the use of advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can help to elucidate complex reaction pathways and identify transient species. Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes, can also provide valuable insights into bond-breaking and bond-forming processes. These detailed mechanistic studies will pave the way for the optimization of existing reactions and the discovery of new and more efficient transformations.

Computational Design and Prediction of New Derivatives with Desired Chemical Properties

Computational chemistry has emerged as a powerful tool for the design and prediction of the properties of new molecules. In the context of this compound, computational methods can be used to predict the reactivity of different sites in the molecule, guiding the design of new synthetic strategies. Density functional theory (DFT) calculations, for example, can provide insights into the electronic structure and reactivity of the molecule, helping to identify the most likely sites for electrophilic or nucleophilic attack.

Moreover, computational screening of virtual libraries of this compound derivatives can be used to identify candidates with specific desired properties, such as enhanced biological activity or improved material characteristics. This in silico approach can significantly accelerate the discovery process by prioritizing the synthesis of the most promising candidates, saving time and resources. The synergy between computational prediction and experimental validation will be a key driver of innovation in this field.

Development of Multifunctional Chemical Scaffolds

The unique structural features of this compound make it an attractive scaffold for the development of multifunctional molecules. By strategically introducing different functional groups onto the core structure, it is possible to create molecules that can perform multiple tasks. For example, the incorporation of a fluorescent reporter group could allow for the visualization of the molecule's localization and interactions within a biological system.

Similarly, the attachment of a targeting moiety could enable the selective delivery of the molecule to a specific cell type or tissue. The development of such multifunctional scaffolds has significant implications for various fields, including medicinal chemistry, chemical biology, and materials science. The ability to combine multiple functionalities into a single molecule opens up new possibilities for the design of advanced therapeutic agents, diagnostic probes, and smart materials.

Integration into Novel Material Platforms

The incorporation of this compound and its derivatives into novel material platforms is a promising area of future research. The aromatic and heterocyclic nature of the molecule suggests its potential for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the molecule through chemical modification could allow for the creation of materials with tailored optical and electronic characteristics.

Q & A

Q. What are the recommended methods for synthesizing 2-Methyl-5-(1,3-oxazol-2-yl)aniline in a laboratory setting?

A robust synthesis involves reductive amination or cyclocondensation reactions. For example, solvent-free reductive amination with aldehydes can yield oxazole-aniline derivatives. Key steps include:

- Using hydrazine hydrate for cyclization under reflux in absolute alcohol (4–6 hours) .

- Monitoring reaction progress via TLC (chloroform:methanol, 7:3 ratio) to confirm intermediate formation .

- Purification by pouring the reaction mixture into ice water to precipitate the product .

- Ensuring light sensitivity is addressed by shielding reaction vessels from light during synthesis of oxadiazole-aniline analogs .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Safety Protocols : Classified as a skin/eye irritant (Category 2/2A). Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or prolonged contact .

- Storage : Store in airtight containers at –20°C to prevent degradation. Avoid long-term storage, as decomposition may increase toxicity .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing the structural purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR (400 MHz) to confirm aromatic protons, oxazole ring integration, and substituent positions .

- Mass Spectrometry : High-resolution mass spectrometry (e.g., LTQ Orbitrap) for molecular weight validation .

- HPLC with Chiral Columns : To determine enantiomeric excess (ee) using isopropanol-hexane eluents .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software aid in determining the molecular structure of this compound?

- Data Collection : Use high-resolution diffraction data (≤1.0 Å) for precise refinement. SHELXL is optimized for small-molecule refinement, including anisotropic displacement parameters .

- Structure Validation : Apply Hirshfeld surface analysis to detect weak interactions (e.g., C–H···O/N) .

- Twinning Analysis : Employ SHELXD for deconvoluting twinned crystals common in oxazole derivatives .

Q. What strategies can resolve contradictions in catalytic activity data when using this compound-derived ligands in asymmetric synthesis?